OPC-28326: A Technical Guide to its Discovery and Synthesis
OPC-28326: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-28326, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel, selective peripheral vasodilator.[1] Its primary mechanism of action is as a potent antagonist of α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[2][3] This selectivity is thought to contribute to its unique pharmacological profile, characterized by a pronounced increase in femoral artery blood flow with minimal impact on systemic blood pressure and heart rate.[1] Beyond its vasodilatory effects, OPC-28326 has also been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of OPC-28326, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Rationale
The discovery of OPC-28326 was driven by the therapeutic need for a selective peripheral vasodilator for conditions such as peripheral vascular disease and Raynaud's syndrome. The rationale was to develop a compound that could increase blood flow to the extremities without causing significant systemic cardiovascular side effects. The α2-adrenergic receptors, particularly the α2C subtype, which are expressed in the vascular tissues of skeletal muscle, were identified as a promising target.[2] By selectively antagonizing these receptors, it was hypothesized that localized vasodilation could be achieved.
While a detailed, step-by-step account of the initial screening and lead optimization process for OPC-28326 is not publicly available, a general workflow for the discovery of a selective α2-adrenoceptor antagonist can be conceptualized.
Synthesis
A detailed, step-by-step synthesis protocol for OPC-28326 is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted benzoyl chloride with a functionalized piperidine (B6355638) derivative. General methods for the synthesis of related 4-aminopiperidine (B84694) derivatives have been described in the patent literature. These methods often involve the reductive amination of a 4-piperidone (B1582916) precursor.
Pharmacological Profile
In Vitro Receptor Binding Affinity
OPC-28326 demonstrates a distinct binding affinity profile for α2-adrenoceptor subtypes, with a notable preference for the α2C subtype.
| Receptor Subtype | Ki (nM)[2][3] |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
| α2D (rat) | 3840 ± 887 |
| α2B (rat) | 633 ± 46 |
| α2C (rat) | 13.7 ± 1.9 |
In Vivo Pharmacological Effects
The in vivo effects of OPC-28326 have been characterized in various animal models, demonstrating its selective vasodilatory and angiogenic properties.
| Animal Model | Dosage | Primary Outcome | Reference |
| Anesthetized open-chest dogs | 0.3 and 1.0 µg/kg (i.v.) | Selective increase in femoral artery blood flow with minimal effects on systemic blood pressure and heart rate. | [1] |
| Spinally anesthetized dogs | - | Dose-dependent inhibition of phenylephrine-induced increases in blood pressure. | [1] |
| Isoflurane anesthetized rats | 3 mg/kg (intraduodenally) | 44.7 ± 13.8% increase in femoral blood flow. | [2] |
| Conscious dogs under buprenorphine sedation | 0.3, 1.0, and 3.0 mg/kg (p.o.) | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. | [5] |
| Male C3H/He mice with myocardial infarction | 0.05% in diet | Significantly greater survival rate (83% vs. 44%) and mitigation of left ventricular remodeling and dysfunction at 4 weeks post-infarction. | [6] |
Mechanism of Action
The primary mechanism of action of OPC-28326 is the selective antagonism of α2C-adrenoceptors. This leads to vasodilation, particularly in the femoral arterial bed where these receptors are abundant.[2] In addition to its direct vasodilatory effects, OPC-28326 promotes angiogenesis through a distinct signaling pathway.
OPC-28326 has been shown to induce the phosphorylation of endothelial nitric oxide synthase (eNOS) via the phosphatidylinositol-3 kinase (PI3K)/Akt pathway.[4] This leads to increased production of nitric oxide, a key signaling molecule in both vasodilation and angiogenesis.
Experimental Protocols
While specific, detailed protocols for the studies on OPC-28326 are not exhaustively reported in the public domain, the following sections outline the general methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of OPC-28326 for α2-adrenoceptor subtypes.
General Protocol:
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Membrane Preparation: Membranes from cells expressing the specific human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are prepared.
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Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]Rauwolscine) and varying concentrations of OPC-28326.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of OPC-28326 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
In Vivo Blood Flow Measurement in Anesthetized Dogs
Objective: To assess the effect of OPC-28326 on femoral artery blood flow.
General Protocol:
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Animal Preparation: Beagle dogs are anesthetized, and the femoral artery is surgically exposed.
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Instrumentation: An electromagnetic flow probe is placed around the femoral artery to continuously measure blood flow. Arterial blood pressure and heart rate are also monitored.
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Drug Administration: OPC-28326 is administered intravenously at various doses.
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Data Collection: Femoral blood flow, mean arterial pressure, and heart rate are recorded continuously before and after drug administration.
Perfused Rat Hindlimb Preparation
Objective: To evaluate the vasodilatory effect of OPC-28326 in an isolated vascular bed.
General Protocol:
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Animal Preparation: Rats are anesthetized, and the femoral artery and vein of the hindlimb are cannulated.
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Perfusion: The hindlimb is perfused with a physiological salt solution at a constant flow rate.
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Drug Administration: A vasoconstrictor (e.g., phenylephrine) is added to the perfusate to induce a stable state of vasoconstriction. OPC-28326 is then added to the perfusate at various concentrations.
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Data Collection: The perfusion pressure is continuously monitored. A decrease in perfusion pressure indicates vasodilation.
Endothelial Cell Tube Formation Assay
Objective: To assess the pro-angiogenic activity of OPC-28326 in vitro.
General Protocol:
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Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media.
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Assay Setup: A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a multi-well plate.
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Cell Seeding: HAECs are seeded onto the gel in the presence of varying concentrations of OPC-28326.
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Incubation: The cells are incubated for a period sufficient to allow for the formation of tube-like structures.
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Analysis: The formation of capillary-like structures is observed and quantified by microscopy.
Western Blot Analysis for pAkt and peNOS
Objective: To determine the effect of OPC-28326 on the phosphorylation of Akt and eNOS.
General Protocol:
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Cell Treatment: Endothelial cells are treated with OPC-28326 for various times and at different concentrations.
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Protein Extraction: Total protein is extracted from the cells.
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SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
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Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated eNOS (peNOS), and total eNOS.
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Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
OPC-28326 is a selective peripheral vasodilator with a unique pharmacological profile attributed to its potent and selective antagonism of α2C-adrenoceptors. Its ability to increase femoral blood flow with minimal systemic effects, coupled with its pro-angiogenic properties mediated by the PI3K/Akt/eNOS pathway, suggests its therapeutic potential in the treatment of peripheral vascular diseases. Further research, particularly on its clinical efficacy and safety, is warranted. The lack of publicly available, detailed synthesis and drug discovery protocols highlights the proprietary nature of pharmaceutical research and development.
References
- 1. Mechanisms of action of OPC-28326, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPC-28326, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPC-28326, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. OPC-28326, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
